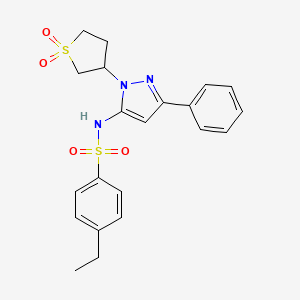

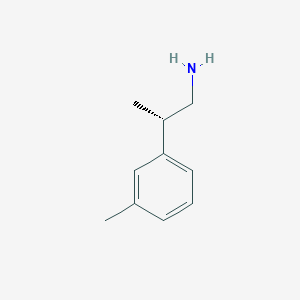

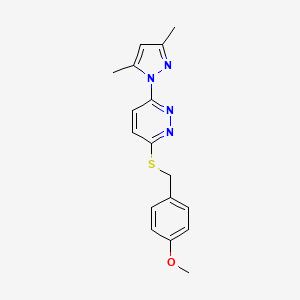

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-4-ethylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-4-ethylbenzenesulfonamide” is a chemical compound that has been studied for its potential biological activities . It is related to a series of compounds that have been characterized as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .

Applications De Recherche Scientifique

Fluorescent Probes for Biological Thiols

A novel fluorescent probe, leveraging a pyrazoline-based structure, has been developed for the sensitive and selective detection of glutathione among biological thiols in aqueous media. This probe exhibits significant fluorescence enhancement upon reaction with glutathione, enabling its application in fluorescent imaging of cellular glutathione and the detection of glutathione in biological samples such as calf serum (Wang et al., 2013).

Anticancer and Antiviral Agents

Novel derivatives synthesized from a reaction involving a celecoxib base have shown potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds exhibit minimal toxicity and show promising inhibitory activity against HCV NS5B RdRp, highlighting their therapeutic potential (Küçükgüzel et al., 2013).

Metallophthalocyanines for Electrochemical Applications

Metallophthalocyanines fused with pyrazoline derivatives have been synthesized, displaying unique electrochemical properties. These compounds, especially copper(II) phthalocyanine, show promise for applications in redox-active systems due to their metal and ligand-based reduction reactions, which could be useful in various electrochemical devices (Ertem et al., 2017).

Carbonic Anhydrase Inhibitors for Therapeutic Use

A new class of [1,4]oxazepine-based primary sulfonamides has been synthesized, showing strong inhibition of human carbonic anhydrases, which are relevant for therapeutic interventions. These compounds highlight the dual role of the primary sulfonamide functionality in enabling the ring construction and acting as an enzyme inhibitory group (Sapegin et al., 2018).

Antimicrobial Agents

A series of novel sulfonamide derivatives have demonstrated significant in vitro antimicrobial activity, highlighting their potential as novel therapeutic agents against various microbial infections. These compounds, through diverse structural modifications, offer a promising avenue for the development of new antimicrobial agents with potentially lower resistance profiles (Habib et al., 2013).

Mécanisme D'action

Target of Action

The primary target of the compound N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-4-ethylbenzenesulfonamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-4-ethylbenzenesulfonamide acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and the subsequent inward rectification of potassium ions .

Biochemical Pathways

The activation of GIRK channels by N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-4-ethylbenzenesulfonamide affects several biochemical pathways. These include pathways involved in pain perception, epilepsy, reward/addiction, and anxiety .

Pharmacokinetics

It is known that the compound displays nanomolar potency as a girk1/2 activator with improved metabolic stability .

Result of Action

The molecular and cellular effects of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-4-ethylbenzenesulfonamide’s action include the modulation of cellular excitability through the activation of GIRK channels . This can lead to changes in the physiological processes associated with these channels, such as pain perception, epilepsy, reward/addiction, and anxiety .

Propriétés

IUPAC Name |

N-[2-(1,1-dioxothiolan-3-yl)-5-phenylpyrazol-3-yl]-4-ethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4S2/c1-2-16-8-10-19(11-9-16)30(27,28)23-21-14-20(17-6-4-3-5-7-17)22-24(21)18-12-13-29(25,26)15-18/h3-11,14,18,23H,2,12-13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZCUAWTUNMDEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-4-ethylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

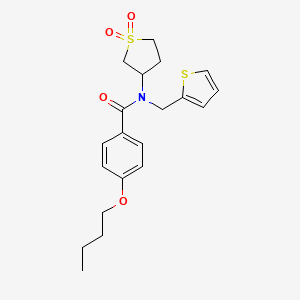

![2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2686866.png)

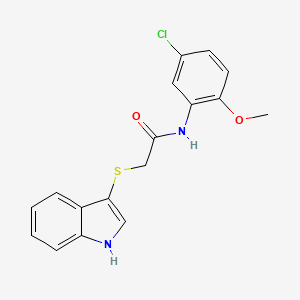

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2686872.png)

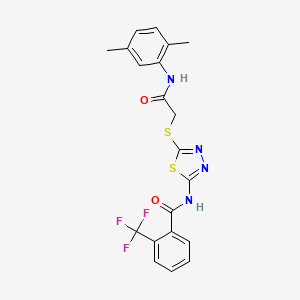

![1-(3-Fluorophenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2686878.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide](/img/structure/B2686885.png)